2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
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Overview
Description
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol is an alkaloid compound belonging to the aporphine class. It is derived from the leaves and bark of the Chilean boldo tree (Peumus boldus), which is part of the Monimiaceae family . This compound has been studied for its various pharmacological properties, including antioxidant, anticancer, and neuroprotective effects .
Mechanism of Action
Isoboldine, also known as 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol, is an alkaloid that exhibits a wide range of pharmacological effects .
Target of Action
It has been shown to have effects on serotonergic, dopaminergic, opioid, and cholinergic receptors .
Mode of Action
Isoboldine interacts with its targets through a variety of neuroprotective mechanisms. These include the suppression of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, blocking of connexin-43 hemichannels, pannexin 1 channel, reduction of NF-κβ mediated interleukin release, and glutamate excitotoxicity .
Biochemical Pathways
Isoboldine affects several biochemical pathways. Its potent free radical scavenging activity reduces oxidative stress and prevents neuronal damage . It also reduces neuroinflammation and oxidative stress in conditions such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .
Pharmacokinetics
Isoboldine has lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Glucuronidation and sulfonation are involved in the metabolic pathways of Isoboldine in rats .
Result of Action
The molecular and cellular effects of Isoboldine’s action include the reduction of oxidative stress and prevention of neuronal damage . It also successfully reduces neuronal damage through a variety of neuroprotective mechanisms .
Action Environment
The action, efficacy, and stability of Isoboldine can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol can be synthesized through several chemical routes. One common method involves the extraction of alkaloids from the boldo plant, followed by purification processes such as crystallization . The synthetic route typically involves the use of organic solvents and reagents to isolate and purify the compound.
Industrial Production Methods
Industrial production of isoboldine involves large-scale extraction from the boldo plant. The leaves and bark are subjected to processes such as maceration, infusion, and distillation to obtain the crude extract, which is then purified to isolate isoboldine .
Chemical Reactions Analysis
Types of Reactions
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in isoboldine.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of isoboldine, which may have different pharmacological properties .
Scientific Research Applications
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol has a wide range of scientific research applications:
Comparison with Similar Compounds
2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol is structurally similar to other aporphine alkaloids such as boldine, isocorydine, and laurotetanine . it has unique properties that distinguish it from these compounds:
Properties
CAS No. |
3019-51-0 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
InChI Key |
LINHZVMHXABQLB-ZDUSSCGKSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
95508-61-5 | |
Synonyms |
(6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol; 2,10-Dimethoxy-6aα-aporphine-1,9-diol; (+)-Isoboldine; (S)-(+)-Isoboldine; (S)-Isoboldine; N-Methyllaurelliptine; NSC 113983; d-Isoboldine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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